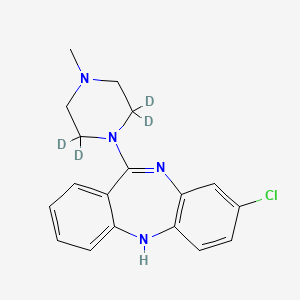

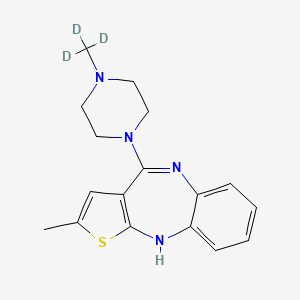

Olanzapine-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .Molecular Structure Analysis

Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Chemical Reactions Analysis

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .Physical And Chemical Properties Analysis

Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .Applications De Recherche Scientifique

1. Schizophrenia Research

- Summary : Olanzapine-d3 is an atypical antipsychotic used to treat schizophrenia. It possesses a broad pharmacological profile, interacting with various neurotransmitter receptors. Its affinity for muscarinic receptors is greater than for dopamine receptors, and it displays a profile resembling a dopamine antagonist in behavioral tests. Olanzapine-d3 is effective against both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects .

2. Bipolar Disorder Treatment

- Summary : Olanzapine-d3 is indicated for treating bipolar disorder. It exerts antimanic activity and is effective for maintenance treatment. Additionally, it shows therapeutic action in bipolar depression .

3. Pharmacogenomics and Individualized Treatment

- Summary : Scientists explore individual-specific genetic signatures to predict drug responses. Olanzapine-d3, like other second-generation antipsychotics, is commonly used in this context .

4. Quantification of Olanzapine Levels

- Summary : Olanzapine-d3 is used as an internal standard in liquid chromatography-tandem mass spectrometry assays to quantitate olanzapine levels in blood serum specimens .

5. Basic Science Insights

- Summary : Olanzapine-d3’s broad receptor binding profile contributes to its pharmacological effects in schizophrenia. It interacts with various neurotransmitter receptors, including dopamine and glutamate receptors .

6. Preclinical Studies and NMDA Receptor Modulation

Safety And Hazards

Orientations Futures

The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .

Propriétés

IUPAC Name |

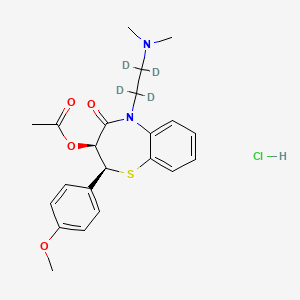

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olanzapine-d3 | |

CAS RN |

786686-79-1 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.